Drocinonide - 2355-59-1

Drocinonide

Catalog Number: EVT-455939
CAS Number: 2355-59-1
Molecular Formula: C24H35FO6
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Drocinonide was developed as part of a broader effort to create effective topical treatments that minimize systemic absorption while maximizing local therapeutic effects. Its formulation allows for targeted action on affected areas, making it a preferred choice in dermatological practice.

Classification

Drocinonide falls under the classification of corticosteroids, specifically as a topical glucocorticoid. These compounds are characterized by their ability to modulate inflammatory responses and immune system activity, making them suitable for treating inflammatory skin conditions.

Synthesis Analysis

Methods

The synthesis of Drocinonide involves several chemical reactions that transform precursor compounds into the final corticosteroid structure. Common methods include:

  • Chemical Modification: This involves modifying existing steroid frameworks through various chemical reactions such as oxidation, reduction, and esterification.
  • Rearrangement Reactions: Key rearrangements may be employed to achieve the desired functional groups necessary for biological activity.

Technical Details

The synthesis process typically starts with a steroid backbone, which is then subjected to specific reagents under controlled conditions to introduce functional groups that enhance its therapeutic efficacy. The exact conditions (temperature, pressure, solvents) are carefully optimized to ensure high yield and purity of Drocinonide.

Molecular Structure Analysis

Structure

Drocinonide has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its chemical formula is C21H28O5, indicating the presence of 21 carbon atoms, 28 hydrogen atoms, and 5 oxygen atoms.

Data

  • Molecular Weight: Approximately 356.44 g/mol
  • Structural Features: The molecule features a cyclopentanoperhydrophenanthrene core, which is modified with various functional groups that confer its corticosteroid properties.
Chemical Reactions Analysis

Reactions

Drocinonide participates in several chemical reactions that are crucial for its synthesis and modification:

  • Hydroxylation: Introduction of hydroxyl groups to enhance solubility and reactivity.
  • Esterification: Formation of ester bonds that can influence the compound's pharmacokinetics.
  • Oxidation-Reduction Reactions: These reactions are essential for modifying the steroid structure to achieve desired biological activity.

Technical Details

The reactions typically require specific catalysts and reaction conditions (such as pH and temperature) to proceed efficiently. Monitoring these parameters is critical to ensure the desired product formation without unwanted side reactions.

Mechanism of Action

Process

Drocinonide exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This interaction leads to several downstream effects:

  1. Gene Regulation: Binding activates or represses specific genes involved in inflammatory responses.
  2. Cytokine Production Inhibition: It reduces the production of pro-inflammatory cytokines.
  3. Immune Cell Modulation: The compound alters the function and proliferation of immune cells, contributing to its immunosuppressive effects.

Data

Research indicates that Drocinonide effectively reduces inflammation markers in clinical settings, demonstrating significant improvement in patients with chronic inflammatory skin diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Drocinonide exhibits stability under normal storage conditions but may degrade under extreme temperatures or exposure to light.
  • pH Sensitivity: The compound's activity can be influenced by pH levels, necessitating careful formulation in topical preparations.
Applications

Drocinonide is primarily used in dermatology for:

  • Topical Treatment of Inflammatory Skin Conditions: Effective against eczema, psoriasis, and contact dermatitis.
  • Management of Allergic Reactions: Reduces symptoms associated with allergic skin responses.
  • Post-Surgical Care: Used to manage inflammation following dermatological procedures.
Introduction to Drocinonide in Pharmacological Research

Historical Development and Discovery of Drocinonide

Drocinonide emerged during the mid-20th century as part of concerted efforts to optimize the therapeutic profile of natural glucocorticoids like cortisone. The latter’s Nobel Prize-winning discovery in 1950 revolutionized anti-inflammatory therapy but was hampered by severe mineralocorticoid side effects [10]. Researchers systematically modified cortisone’s core structure, leading to fluorination at C9 (enhancing glucocorticoid receptor affinity) and ketal/acetal formations at C16–C17 (minimizing salt retention). Drocinonide exemplifies this evolution, incorporating both 9α-fluorination and a cyclic acetone acetal [1] [4]. Its development aligned with pharmaceutical goals to achieve tissue-specific activity and metabolic stability, though it never attained the clinical prominence of analogues like dexamethasone or betamethasone.

Table 1: Key Chemical and Pharmacological Attributes of Drocinonide

PropertySpecification
IUPAC Name(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12aS)-4b-Fluoro-6b-glycoloyl-5-hydroxy-4a,6a,8,8-tetramethylhexadecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Molecular FormulaC₂₄H₃₅FO₆
Molecular Weight438.536 g·mol⁻¹
CAS Registry Number3093-35-4
Glucocorticoid ClassSynthetic Corticosteroid
Receptor Binding Affinity*Higher than cortisol due to 9α-Fluorination and C16–C17 acetal stabilization
Primary Research FocusAnti-inflammatory mechanisms; topical/regional delivery optimization

Inferred from structural analogs and receptor interaction studies [1] [4].

Pharmacological Classification and Therapeutic Relevance

Drocinonide belongs to the synthetic glucocorticoid class, sharing core mechanisms with other corticosteroids but exhibiting distinct physicochemical properties. Its primary action involves cytosolic glucocorticoid receptor (GR) binding. The ligand-receptor complex translocates to the nucleus, modulating gene expression via:

  • Transactivation: Binding glucocorticoid response elements (GREs) to activate anti-inflammatory genes (e.g., annexin-1, IκBα).
  • Transrepression: Inhibiting pro-inflammatory transcription factors (NF-κB, AP-1) via protein-protein interactions and histone deacetylase recruitment [4].

The 9α-fluorine atom heightens GR affinity, while the C16–C17 acetal reduces cross-reactivity with mineralocorticoid receptors, theoretically offering a superior therapeutic index [1]. Preclinical studies suggest efficacy in inflammatory models comparable to betamethasone, particularly in dermal and mucosal applications where its lipophilicity enhances tissue retention. Notably, Drocinonide’s structural analogy to triamcinolone acetonide positions it as a candidate for localized therapies—e.g., intra-articular injections or topical formulations for dermatoses—though clinical validation remains sparse [4] [8].

Table 2: Structural and Functional Comparison with Representative Glucocorticoids

CompoundSubstitutionsKey Pharmacological AdvantagesResearch Applications
Drocinonide9α-F; 16α,17α-acetalEnhanced GR selectivity; reduced MR activationTopical anti-inflammatory models
CortisoneNone (natural hormone)N/AHistorical reference standard
Dexamethasone9α-F; 16α-MeHigh potency; long half-lifeSystemic inflammation; adjuvant therapy
Triamcinolone acetonide9α-F; 16α-OH,17α-acetonideMarked topical potencyIntra-articular, inhalational formulations

Data synthesized from glucocorticoid structure-activity relationship studies [1] [4] [8].

Research Gaps and Unanswered Questions in Drocinonide Studies

Despite its mechanistic promise, Drocinonide suffers from significant research deficiencies:

  • Mechanistic Specificity: While GR binding is established, its precise transrepression-transactivation balance remains unquantified. This ratio dictates efficacy-toxicity trade-offs (e.g., metabolic disturbances vs. anti-inflammatory output) [4].
  • Delivery Optimization: Modern drug delivery systems (e.g., nanoparticles, microneedles) could leverage Drocinonide’s lipophilicity for sustained topical or regional effects. Current studies lack innovation in formulation [8].
  • Immunomodulatory Nuances: Unlike dexamethasone, Drocinonide’s impact on non-canonical pathways (e.g., necroptosis via RIPK1/RIPK3) is unexplored. Patent literature hints at glucocorticoid-mediated necrosis inhibition but omits Drocinonide [3] [5] [7].
  • Clinical Translational Evidence: No randomized controlled trials (RCTs) exist for Drocinonide—a stark contrast to corticosteroids like methylprednisolone. Rheumatic fever studies underscore this gap, where glucocorticoid trials remain inconclusive due to low-quality evidence [2].
  • HPA Axis Impact: Chronic glucocorticoids suppress CRH/ACTH, causing adrenal atrophy. Drocinonide’s suppression potential relative to bioavailability (oral: <2.4%; vaginal: 4–8%) is unstudied, hindering dosing schedule predictions [4] [9].

Table 3: Critical Research Domains and Methodological Recommendations

Research DomainCurrent Knowledge GapProposed Investigative Approach
Receptor SignalingTransactivation:transrepression ratio unknownGR dimerization-deficient mouse models + gene expression profiling
Formulation ScienceNo advanced delivery systems testedNanocrystal/Polymer micelle designs for dermal permeability
Necroptosis PathwayRole in cellular necrosis unexaminedIn vitro kinase assays (RIPK1/RIPK3/MLKL) + inhibitor screens
Clinical EfficacyZero RCTs in any inflammatory conditionPhase II trials in psoriasis or rheumatoid arthritis
HPA Axis RecoveryPost-treatment adrenal function dynamics unclearACTH stimulation tests post-chronic dosing in primates

Future research must address these gaps to position Drocinonide as a viable therapeutic agent rather than a historical footnote. Priorities include leveraging structural biology for targeted GR modulation and designing delivery platforms that exploit its unique physicochemical profile [1] [4] [8].

Properties

CAS Number

2355-59-1

Product Name

Drocinonide

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,18S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one

Molecular Formula

C24H35FO6

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C24H35FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h13,15-17,19,26,28H,5-12H2,1-4H3/t13-,15-,16-,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

GZBONOYGBJSTHF-QLRNAMTQSA-N

SMILES

CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Canonical SMILES

CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.